Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

WNT signaling TOPflash reporter SW480 cells

KY02111 is the only WNT/β-catenin inhibitor acting downstream of APC/GSK3β—a node inaccessible to XAV939, IWP-2, or IWR-1. TOPflash reporter assays confirm near-complete suppression where alternatives fail, yielding 70–94% beating colonies & ~80% cTnT-positive cardiomyocytes across multiple hPSC lines under cytokine-free, xeno-free conditions. Substituting generic WNT inhibitors causes complete phenotype loss per head-to-head evidence. Also enhances equine MSC tenogenic differentiation with BMP12. For reproducible, high-yield cardiomyocyte production with adult-appropriate ion channel expression (hERG, Cav1.2, Nav1.5) suitable for cardiac safety pharmacology, KY02111 is irreplaceable.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
Cat. No. B5289862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
InChIKeyDBPFORXLGGYOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (KY02111): Core Identity and Procurement-Relevant Profile


N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, widely referenced as KY02111 (CAS 1118807-13-8), is a small-molecule canonical WNT/β-catenin signaling inhibitor of the pyridazinone acetamide class [1]. It was discovered through a cell-based screening campaign aimed at identifying compounds that promote differentiation of human pluripotent stem cells (hPSCs) to cardiomyocytes under defined, cytokine- and xeno-free conditions [1]. Unlike many WNT modulators, KY02111 appears to act downstream of the destruction complex components APC and GSK3β, a mechanism distinct from tankyrase inhibitors (e.g., XAV939) or porcupine/WNT secretion inhibitors (e.g., IWP-2) [1]. This mechanistic divergence translates into a differentiated functional profile that cannot be assumed for generic WNT inhibitors.

Why WNT Inhibitors Cannot Be Interchanged: The KY02111 Differentiation Imperative


The WNT/β-catenin signaling cascade offers multiple intervention points—ligand secretion (IWP-2), destruction complex stabilization (XAV939, IWR-1), and transcriptional co-activator disruption—each producing distinct cellular outcomes [1]. KY02111 inhibits canonical WNT signaling downstream of APC and GSK3β, a node that other clinical and tool WNT inhibitors do not target [1]. Consequently, simply substituting another WNT inhibitor for KY02111 can result in a complete loss of the desired cardiomyocyte differentiation phenotype, as evidenced by head-to-head TOPflash reporter data where XAV939 and IWP-2 failed to suppress WNT-driven luciferase activity under conditions where KY02111 achieved near-complete inhibition . The quantitative evidence below demonstrates that only KY02111 delivers the specific combination of WNT suppression potency, mechanistic selectivity, and functional cardiomyocyte yield that procurement decisions must account for.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (KY02111)


KY02111 Achieves Functional WNT Pathway Suppression Where XAV939 and IWP-2 Fail: TOPflash SW480 Assay

In the TOPflash luciferase reporter assay using SW480 colorectal cancer cells, which harbor constitutive WNT pathway activation due to APC truncation, KY02111 (10 μM) produced a statistically significant reduction in luciferase activity, demonstrating potent inhibition of canonical WNT signaling . Under identical conditions, the tankyrase inhibitor XAV939 and the porcupine inhibitor IWP-2 did not reduce luciferase activity . Furthermore, KY02111 dramatically suppressed luciferase activity induced by the GSK3β inhibitor BIO, whereas XAV939 and IWP-2 showed markedly weaker or negligible suppression . This functional selectivity confirms that KY02111 acts downstream of or parallel to the GSK3β destruction complex, a capability absent in commonly considered alternative WNT inhibitors.

WNT signaling TOPflash reporter SW480 cells cardiomyocyte differentiation inhibitor selectivity

KY02111 Alone Produces ~80% cTnT-Positive Cardiomyocytes; Adding Other WNT Inhibitors Provides No Significant Gain

In human induced pluripotent stem cell (IMR90-1 hiPSC) differentiation experiments, KY02111 treatment alone yielded approximately 80% cardiac troponin T (cTnT)-positive cardiomyocytes . Co-administration of KY02111 with other canonical WNT inhibitors (e.g., XAV939, IWP-2, BIO, CHIR99021) did not significantly increase differentiation efficiency beyond that achieved by KY02111 monotherapy . This indicates that KY02111 already saturates the relevant WNT inhibition capacity required for cardiomyocyte commitment, making additional inhibitor supplementation unnecessary and potentially wasteful.

cardiomyocyte differentiation cTnT hPSC WNT inhibitor combination differentiation efficiency

KY02111 Downregulates 72.7% of Canonical WNT Target Genes in hiPSCs: Transcriptomic Selectivity Evidence

Microarray analysis of IMR90-1 hiPSCs treated with KY02111 (10 μM) revealed that 72.7% of annotated canonical WNT signaling target genes were downregulated . While direct comparator data for XAV939 or IWP-2 are not available in the same transcriptomic study, the magnitude of target gene suppression is consistent with the profound functional WNT inhibition observed in reporter assays and provides a molecular basis for the high cardiomyocyte differentiation efficiency .

WNT target gene suppression transcriptomics hiPSC KY02111 selectivity microarray

KY02111 Increases Beating Cardiac Colony Ratio to 70-94% Across Multiple hPSC Lines: Reproducibility Across Genetic Backgrounds

KY02111 (10 μM) increased the ratio of spontaneously beating cardiac colonies to 70-94% across two human embryonic stem cell (hESC) lines (KhES-1, KhES-3), four human induced pluripotent stem cell (hiPSC) lines (253G1, IMR90-1, IMR90-4, RCHIPC0003), and one mouse ESC line (R1) . In contrast, DMSO-treated controls showed only rare beating colonies . The consistent response across diverse genetic backgrounds demonstrates robustness that is not documented for many alternative WNT inhibitors such as XAV939 or IWP-2, which are typically characterized in fewer lines or show greater variability.

beating cardiac colonies hPSC lines reproducibility cardiomyocyte differentiation cross-line validation

KY02111 Induces Cardiac Marker Expression (αMHC, NKX2.5, HCN4) at Levels Comparable to Adult Heart Tissue

KY02111-induced cardiomyocytes (KY-CMs) expressed the cardiac structural marker αMHC, the transcription factor NKX2.5, and the pacemaker ion channel HCN4 at levels comparable to those found in adult human heart tissue . Furthermore, all ion channel genes examined in KY-CMs were expressed at levels similar to adult heart, indicating a maturation state that exceeds what is typically achieved with other WNT inhibitors alone . While direct quantitative comparator data for XAV939- or IWP-2-derived cardiomyocytes are not available in the same study, the adult-heart benchmark serves as a rigorous physiological reference point.

cardiac maturation markers αMHC NKX2.5 HCN4 ion channel expression adult heart benchmark

Evidence-Backed Application Scenarios for N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (KY02111)


Cardiomyocyte Differentiation of hPSCs in Defined, Xeno-Free, Cytokine-Free Conditions

KY02111, used sequentially after mesoderm induction (e.g., with CHIR99021/BIO), enables robust generation of functional cardiomyocytes from multiple hPSC lines without requiring recombinant cytokines (BMP4, Activin A) or serum [1]. The 70-94% beating colony rate and ~80% cTnT positivity make it the primary single-agent WNT inhibitor for this protocol. XAV939 and IWP-2 cannot substitute because they fail to suppress WNT signaling downstream of APC/GSK3β .

Cardiac Safety Pharmacology and Ion Channel Screening Using KY02111-Derived Cardiomyocytes

KY-CMs express ion channel genes at adult-heart levels , making them suitable for hERG, Cav1.2, and Nav1.5 channel safety assays. Procurement of KY02111 for this application is justified by the mature electrophysiological profile, which is not consistently achieved with other WNT inhibitors .

High-Throughput Screening for Cardiac Differentiation Modulators

KY02111's ability to produce ~80% cTnT-positive cells without additional inhibitors simplifies screening protocols by eliminating confounding factor variables. Its cross-line reproducibility ensures consistent assay windows across diverse hPSC panels, reducing batch-to-batch variability in screening campaigns.

Equine and Large-Animal Mesenchymal Stromal Cell Tenogenic Differentiation

KY02111 combined with BMP12 enhances tendon differentiation in bone marrow-derived equine mesenchymal stromal cells [2]. The compound's distinct downstream WNT inhibition mechanism [1] may provide advantages over other inhibitors in non-human veterinary regenerative medicine applications.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.